(6Z)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
(6Z)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H15ClN4O2S and its molecular weight is 446.9 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is 446.0604246 g/mol and the complexity rating of the compound is 857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds with heterocyclic structures, similar to the one described, have been synthesized and studied for their antimicrobial properties. For instance, Reddy et al. (2010) synthesized a series of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one, showing good inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests that our compound of interest could potentially be explored for antimicrobial applications due to the presence of similar heterocyclic frameworks (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Anticancer Activity
Thiadiazolo[3,2-a]pyrimidine derivatives have been evaluated for their anticancer properties. Tiwari et al. (2016) reported the synthesis of thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives and evaluated their in-vitro anticancer activities against various human tumor cell lines. Their findings highlighted some derivatives with significant GI50 values, suggesting that modifications to the thiadiazolo[3,2-a]pyrimidine core can lead to potent anticancer agents. This indicates the potential for the compound of interest to be investigated within anticancer research (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).
Antifungal and Antibacterial Activity
Further research into heterocyclic compounds has shown their effectiveness in antifungal and antibacterial applications. Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives and demonstrated excellent in vitro antibacterial and antifungal activities against various pathogens. This research highlights the broad spectrum of biological activities that heterocyclic compounds, including those with thiadiazolo[3,2-a]pyrimidine structures, can exhibit (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Properties
IUPAC Name |
(6Z)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2S/c1-13-5-2-3-8-17(13)22-27-28-20(25)18(21(29)26-23(28)31-22)12-16-9-10-19(30-16)14-6-4-7-15(24)11-14/h2-12,25H,1H3/b18-12-,25-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVETCQCOZSGY-QDLOHUEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/C(=O)N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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